N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 4-fluorophenyl acetamide group. This structure combines pharmacophoric elements—oxadiazole and pyrazole—known for their roles in medicinal chemistry and agrochemical design. The 4-fluorophenyl group may enhance metabolic stability, while the dimethylpyrazole could influence steric and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-7-12(20-21(9)2)14-18-19-15(23-14)17-13(22)8-10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNIRISTLRMYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14N4O2F
- Molecular Weight : 274.28 g/mol
- CAS Number : 42109183
Biological Activities
Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- A study reported that similar oxadiazole compounds exhibited IC50 values ranging from 10 to 100 µM against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells .
Antibacterial Activity
The compound has shown promising antibacterial properties:
- It was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory potential:
- It demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis has been suggested as a mechanism for its antibacterial effects.
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of a closely related oxadiazole derivative in vitro. The results showed a significant reduction in cell viability in HeLa and MCF7 cell lines after treatment with concentrations as low as 25 µM over 48 hours.
Case Study 2: Antibacterial Screening
In another study, this compound was tested against a panel of bacterial strains. The compound exhibited an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antibacterial activity.
Comparative Analysis Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties:
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer activity. N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promise in inhibiting the proliferation of cancer cells. For example, a study demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis. A specific study highlighted its potential to modulate the NF-kB signaling pathway, which is crucial in inflammatory responses .
Antimicrobial Activity:
Another area of interest is the antimicrobial activity of this compound. Several derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This application could be particularly valuable in developing new antibiotics amid rising antibiotic resistance .
Agricultural Applications
Pesticide Development:
The compound's structure suggests potential use as a pesticide or herbicide. Studies have indicated that similar oxadiazole derivatives can act as effective agents against pests while exhibiting low toxicity to non-target organisms. Field trials are ongoing to evaluate its efficacy in crop protection against specific pests .
Plant Growth Regulation:
Research has also explored the use of this compound as a plant growth regulator. Initial findings suggest it may enhance root development and overall plant vigor under stress conditions .
Material Science Applications
Polymer Synthesis:
The unique properties of this compound make it suitable for incorporation into polymer matrices. Studies have shown that adding pyrazole derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Nanocomposites:
this compound has been explored for use in nanocomposites due to its ability to interact with nanoparticles. Research indicates that these composites exhibit improved electrical conductivity and thermal properties compared to their conventional counterparts .
Data Tables
Comparison with Similar Compounds
Structural Features
The compound’s structure is compared to four analogs (Table 1), highlighting key differences in substituents and core heterocycles.
Table 1: Structural Comparison of Selected Oxadiazole/Acetamide Derivatives
*Calculated based on formula.
Key Observations:
- Fluorine at the phenyl ring (target compound and ) may improve lipophilicity and metabolic stability relative to methoxy or nitro groups .
Physicochemical Properties
- Molecular Weight : At 330.3 g/mol, the target compound falls within the "drug-like" range (200–500 g/mol), similar to analogs in and .
- Solubility : The 4-fluorophenyl group may reduce water solubility compared to methoxy () or nitro () substituents.
- Hydrogen Bonding : The dimethylpyrazole’s N-H and acetamide’s carbonyl could form hydrogen bonds, influencing crystal packing (cf. ) .
Preparation Methods
Formation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide
The pyrazole ring is synthesized via a Knorr-type condensation between ethyl acetoacetate and hydrazine hydrate, followed by methylation. The resulting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is converted to its corresponding hydrazide using thionyl chloride and hydrazine hydrate:
Key Reaction Conditions :
Cyclization to 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in the presence of a base to form the oxadiazole ring. Alternative reagents like trichloromethyl chloroformate (Triphosgene) may also be employed:
Optimization Data :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| BrCN | DCM | 0°C → RT | 65 |
| Triphosgene | THF | Reflux | 72 |
| CDI | Acetonitrile | 50°C | 58 |
Carbonyldiimidazole (CDI) offers safer handling but lower yields compared to Triphosgene.
Preparation of 2-(4-Fluorophenyl)acetyl Chloride
The 4-fluorophenylacetamide side chain is synthesized from 4-fluorophenylacetic acid via acid chloride formation:
Critical Parameters :
-
Thionyl chloride must be distilled prior to use.
-
Catalytic dimethylformamide (DMF) accelerates the reaction.
Coupling of Oxadiazol-2-amine with 2-(4-Fluorophenyl)acetyl Chloride
The final step involves nucleophilic acyl substitution between the oxadiazol-2-amine and the acid chloride. A Schotten-Baumann condition is typically employed to minimize hydrolysis:
Reaction Optimization :
-
Solvent Systems : Tetrahydrofuran (THF) with aqueous NaOH (10%) achieves a 68% yield. Replacing THF with dichloromethane (DCM) increases yield to 75% but complicates purification.
-
Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine prevents over-acylation.
-
Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Stepwise (Modular) | Easier purification | Longer reaction time | 62 |
| One-Pot Cyclization/Coupling | Faster | Complex optimization required | 55 |
| Solid-Phase Synthesis | High purity | Limited scalability | 48 |
The stepwise method remains the most reliable for large-scale synthesis, despite requiring additional purification steps.
Challenges and Mitigation Strategies
-
Low Cyclization Yields : Addition of molecular sieves (4Å) during oxadiazole formation absorbs generated H₂O, shifting equilibrium toward product.
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Epimerization at the Acetamide Carbon : Conducting the coupling reaction at 0°C minimizes racemization.
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Purification Difficulties : Gradient elution in column chromatography (hexane → ethyl acetate) resolves closely eluting impurities.
Industrial-Scale Adaptations
Patent US6887995B2 highlights the use of continuous flow reactors for the acylation step, reducing reaction time from 12 hours to 45 minutes and improving yield to 82% . Solvent recycling systems further enhance cost-efficiency in kilogram-scale productions.
Q & A
Q. What are the optimal synthetic routes for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of pyrazole precursors and coupling with oxadiazole intermediates. Key steps include:
- Pyrazole Core Formation : React 1,5-dimethylpyrazole-3-carboxylic acid with hydrazine under reflux in ethanol to form the hydrazide intermediate.
- Oxadiazole Ring Construction : Use carbodiimide-mediated cyclization with 4-fluorophenylacetic acid derivatives .
- Optimization Strategies :
- Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions (e.g., decomposition of the oxadiazole ring).
- Catalyst Selection : Employ HOBt/DCC coupling agents to enhance coupling efficiency .
- Yield Improvement : Pilot reaction screening via Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrazole, oxadiazole, and acetamide moieties. Key signals include:
- Pyrazole C-H protons at δ 2.4–2.6 ppm (dimethyl groups).
- Oxadiazole ring protons at δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 385.12).
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological target interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (Density Functional Theory) to map electron density distributions, identifying reactive sites (e.g., oxadiazole ring as an electrophilic center) .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The fluorophenyl group shows π-π stacking with tyrosine residues, while the oxadiazole forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Structural Modifications : Compare substituent effects (e.g., fluoro vs. chloro analogs alter lipophilicity and target affinity) .
- Impurity Profiling : Use LC-MS to rule out side products (e.g., unreacted pyrazole intermediates) .
Q. What advanced crystallization techniques can elucidate its solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DMSO/ethyl acetate (1:3). Key parameters:
- Temperature : 100 K to minimize thermal motion .
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) structures.
- Polymorph Screening : Explore solvent systems (e.g., THF, acetonitrile) to identify stable forms for formulation .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
